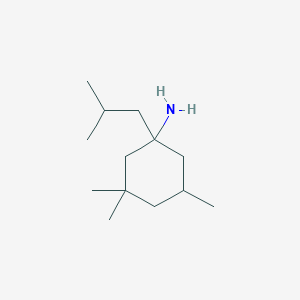
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N. It is a cyclohexane derivative with specific structural features that make it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and ketones, depending on the specific reaction pathway.
Aplicaciones Científicas De Investigación
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,5-Trimethylcyclohexanone
- 3,5,5-Trimethyl-1,2-cyclohexanedione
- 3,3,5-Trimethylcyclohexanol
Uniqueness
3,3,5-Trimethyl-1-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its branched alkyl groups and amine functionality make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-1-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)6-13(14)8-11(3)7-12(4,5)9-13/h10-11H,6-9,14H2,1-5H3 |
Clave InChI |
LQRIHLPSNXEHFK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(CC(C)C)N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


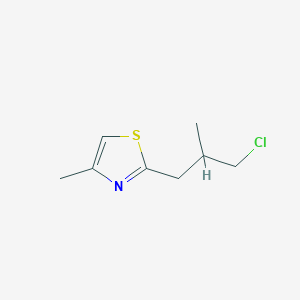
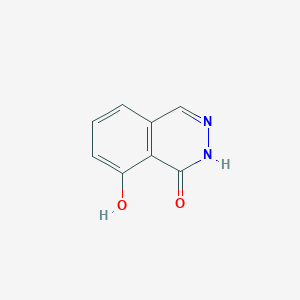
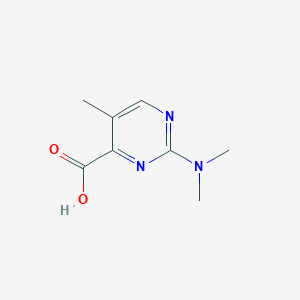
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
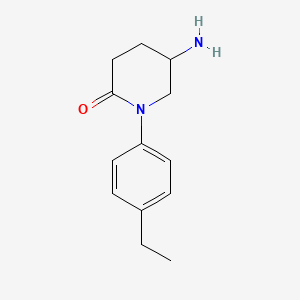
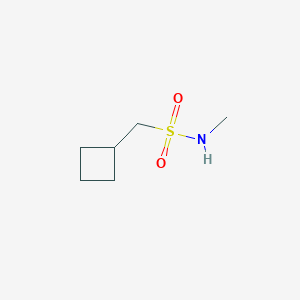
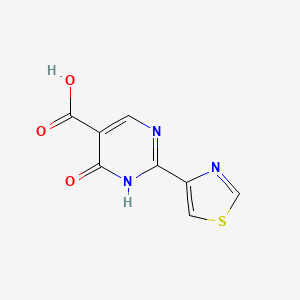


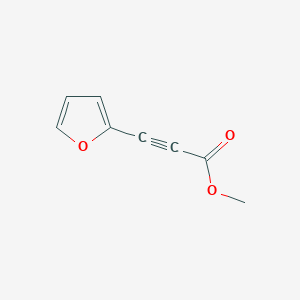
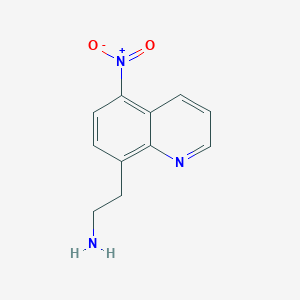
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)


